Morpholine-4-sulfonic acid

Vue d'ensemble

Description

Morpholine-4-sulfonic acid is an organic compound that contains a morpholine ring and a sulfonic acid group. It is known for its buffering capacity and is widely used in biological and biochemical studies due to its inert properties and stability in various conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Morpholine-4-sulfonic acid can be synthesized through the reaction of morpholine with propane sultone in the presence of ethanol. The reaction is typically carried out in an enamel reaction kettle with mechanical stirring at room temperature .

Industrial Production Methods: Industrial production of this compound involves the dehydration of diethanolamine with concentrated sulfuric acid. Alternatively, it can be produced from bis(2-chloroethyl)ether in a reaction with ammonia, which also forms ammonium chloride as a byproduct .

Analyse Des Réactions Chimiques

Types of Reactions: Morpholine-4-sulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized by hydrogen peroxide to form its N-oxide derivative.

Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Substitution: Strong acids or bases are typically used to facilitate substitution reactions.

Major Products Formed:

Oxidation: The major product is the N-oxide form of this compound.

Substitution: The products depend on the specific substituents introduced during the reaction.

Applications De Recherche Scientifique

Morpholine-4-sulfonic acid is extensively used in various scientific research applications:

Chemistry: It serves as a buffering agent in chemical reactions and analytical procedures.

Mécanisme D'action

Morpholine-4-sulfonic acid exerts its effects primarily through its buffering capacity. It maintains a stable pH environment, which is crucial for various biochemical and biological processes. The compound interacts with metal ions, stabilizing them and preventing unwanted reactions .

Comparaison Avec Des Composés Similaires

2-Morpholin-4-ylethanesulfonic acid (MES): Contains a morpholine ring and an ethanesulfonic acid group.

Morpholine: A simpler compound with a morpholine ring but without the sulfonic acid group.

Uniqueness: Morpholine-4-sulfonic acid is unique due to its combination of a morpholine ring and a sulfonic acid group, which provides excellent buffering capacity and stability in various conditions. This makes it particularly valuable in biological and biochemical applications where maintaining a stable pH is crucial .

Activité Biologique

Morpholine-4-sulfonic acid (M4S) is a sulfonic acid derivative of morpholine, a cyclic amine that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of M4S, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

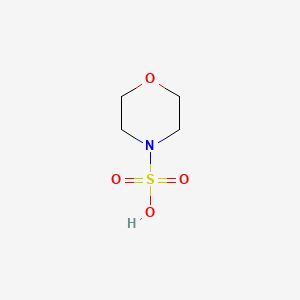

This compound is characterized by its sulfonic acid group attached to the morpholine ring. Its chemical structure can be represented as follows:

- Chemical Formula : C4H9NO3S

- Molecular Weight : 155.18 g/mol

1. Antimicrobial Activity

Recent studies have demonstrated that morpholine derivatives exhibit significant antimicrobial properties. For instance, research indicates that morpholine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. In a study utilizing enzyme-catalyzed reactions, several morpholine-substituted compounds were synthesized and tested for their antibacterial and antifungal activities. Notably, some derivatives showed low to moderate growth inhibition against strains such as Candida albicans and Staphylococcus aureus with minimal inhibitory concentration (MIC) values ranging from 16 to 128 µg/mL .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| Morpholine Derivative A | Antibacterial | 32 |

| Morpholine Derivative B | Antifungal | 64 |

| Morpholine Derivative C | Antibacterial | 16 |

2. Cytotoxicity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In particular, studies have shown that certain morpholine derivatives can induce apoptosis in human bladder carcinoma cells (5637 cell line), with varying degrees of cytotoxicity observed across different compounds. The cytotoxicity was assessed using standard assays, revealing IC50 values ranging from 10 to 50 µM for selected derivatives .

3. Neuropharmacological Effects

The role of morpholine-containing compounds in neuropharmacology is gaining attention, particularly in the context of neurodegenerative diseases. Research indicates that morpholine derivatives can modulate neurotransmitter receptors and inhibit enzymes associated with neurodegeneration, such as BACE-1, which is implicated in Alzheimer's disease. For example, a bicyclic morpholine derivative demonstrated significant inhibitory activity against BACE-1 with micromolar potency, highlighting the potential of these compounds in developing treatments for cognitive disorders .

The biological activities of this compound and its derivatives are attributed to their ability to interact with various molecular targets:

- Enzyme Inhibition : Many morpholine derivatives act as enzyme inhibitors, affecting pathways involved in disease processes.

- Receptor Modulation : Morpholines can bind to neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Antimicrobial Mechanisms : The presence of the sulfonic acid group may enhance solubility and bioavailability, facilitating interaction with microbial membranes.

Case Study 1: Antimicrobial Efficacy

A study published in Clinical Microbiology and Infection evaluated the antimicrobial efficacy of several morpholine derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

Case Study 2: Cancer Cell Cytotoxicity

Research conducted on the cytotoxic effects of morpholine derivatives on prostate cancer cell lines revealed that specific substitutions on the morpholine ring significantly enhanced anticancer activity. Compounds were tested for their ability to induce apoptosis through caspase activation pathways .

Propriétés

IUPAC Name |

morpholine-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c6-10(7,8)5-1-3-9-4-2-5/h1-4H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGNSAPAWZUDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214491 | |

| Record name | Morpholinosulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6427-18-5 | |

| Record name | Morpholinosulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholinosulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.